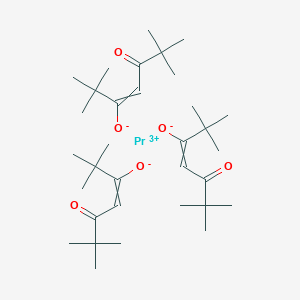
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is a heterocyclic compound with the molecular formula C15H12N4O. It is known for its unique structure, which includes a pyrazole ring fused with a phenylhydrazone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one typically involves the reaction of phenylhydrazine with 1-phenyl-1H-pyrazole-4,5-dione. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylhydrazone moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole, 1-phenyl-: A simpler pyrazole derivative with similar structural features.
1H-Pyrazolo[3,4-b]quinolines: Compounds with a fused pyrazole-quinoline structure, known for their biological activities.
5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives: Compounds with a pyrazole core and additional functional groups, used in medicinal chemistry.
Uniqueness
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is unique due to its combination of a pyrazole ring and a phenylhydrazone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
16335-50-5 |
|---|---|
Molekularformel |
C15H12N4O |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-17-12-7-3-1-4-8-12)11-16-19(15)13-9-5-2-6-10-13/h1-11,16H |
InChI-Schlüssel |
IYYHLKVNXUFYRS-JXAWBTAJSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C\2/C=NN(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
Key on ui other cas no. |
16335-50-5 |
Synonyme |
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)



![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)

